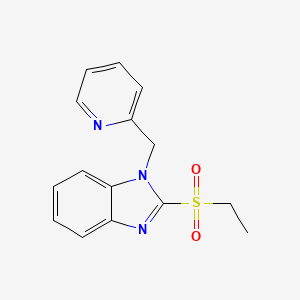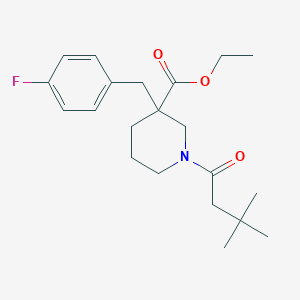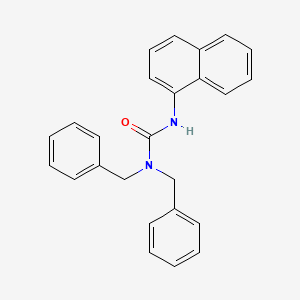![molecular formula C18H32N2O3S B6126541 7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126541.png)
7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CP-810,123, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one acts as a selective antagonist of the neuropeptide S receptor, which is involved in the regulation of anxiety and stress responses. By blocking the activity of this receptor, this compound may help to reduce anxiety and improve mood.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce fear responses in animal models, suggesting that it may be useful in the treatment of anxiety disorders. Additionally, this compound has been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its specificity for the neuropeptide S receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet known.
Future Directions
There are several potential future directions for research on 7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the investigation of its potential use in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential side effects or drug interactions. Finally, research on the neuropeptide S receptor and its role in various physiological and pathological processes may provide new insights into the development of novel therapeutic agents for a range of disorders.
Synthesis Methods
7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is synthesized using a multi-step process that involves the condensation of a cyclic amine with a sulfonyl chloride, followed by a spirocyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential use as a therapeutic agent in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and has also been studied for its potential use in the treatment of schizophrenia.
Properties
IUPAC Name |
7-(cyclohexylmethyl)-2-propylsulfonyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3S/c1-2-13-24(22,23)20-12-10-18(15-20)9-6-11-19(17(18)21)14-16-7-4-3-5-8-16/h16H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFWXPPAJAFBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6126460.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B6126463.png)
![(5-isoquinolinylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6126467.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6126473.png)
![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)

![3-(4-fluorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6126514.png)

![ethyl 1-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6126531.png)
![{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol](/img/structure/B6126549.png)

![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
